molecular formula C16H16ClFN4O3 B2629519 N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034246-42-7

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2629519
CAS RN: 2034246-42-7
M. Wt: 366.78
InChI Key: FWFWJSFDYPNAFF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16ClFN4O3 and its molecular weight is 366.78. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of 5-Fluoropyrimidines

5-Fluoropyrimidine is a crucial molecular core in various anticancer agents, and its novel derivatives, particularly 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, have been investigated for potential kinase inhibitory activities. The synthesis involved strategic substitutions and transformations, pointing to its significance in developing new anticancer compounds (Wada et al., 2012).

Molecular Structure and Antineoplastic Potential

The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were meticulously studied, indicating its potential as an antineoplastic agent. This compound's crystal structure and conformational analysis highlight the detailed structural insights necessary for its biological activity (Banerjee et al., 2002).

Exploration in Met Kinase Inhibition

N-Substituted carboxamides have shown potent and selective inhibition of the Met kinase superfamily, crucial in cancer progression. The structural optimization led to enhanced enzyme potency, solubility, and kinase selectivity, making these compounds significant in cancer therapeutics (Schroeder et al., 2009).

Synthesis and Antioxidant Activity

The synthesis of novel pyrrolidine derivatives, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showcased potent antioxidant activities. These compounds, with their unique structural attributes, offer promising avenues for developing novel antioxidants (Tumosienė et al., 2019).

Computational Studies and Non-linear Optical Properties

Novel compounds synthesized via a three-component reaction were not only characterized by various analytical techniques but also subjected to computational studies. These compounds exhibited significant non-linear optical properties and potential anticancer activities, as indicated by molecular docking analyses (Jayarajan et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O3/c1-24-14-3-2-10(17)6-13(14)21-16(23)22-5-4-12(9-22)25-15-19-7-11(18)8-20-15/h2-3,6-8,12H,4-5,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWJSFDYPNAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

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